Carbamic acid, methyl-, (2-ethyl-5-(trimethylammonio)phenyl) ester, iodide Carbamic acid, methyl-, (2-ethyl-5-(trimethylammonio)phenyl) ester, iodide
Brand Name: Vulcanchem
CAS No.: 63981-70-4
VCID: VC18452271
InChI: InChI=1S/C13H20N2O2.HI/c1-6-10-7-8-11(15(3,4)5)12(9-10)17-13(16)14-2;/h7-9H,6H2,1-5H3;1H
SMILES:
Molecular Formula: C13H21IN2O2
Molecular Weight: 364.22 g/mol

Carbamic acid, methyl-, (2-ethyl-5-(trimethylammonio)phenyl) ester, iodide

CAS No.: 63981-70-4

Cat. No.: VC18452271

Molecular Formula: C13H21IN2O2

Molecular Weight: 364.22 g/mol

* For research use only. Not for human or veterinary use.

Carbamic acid, methyl-, (2-ethyl-5-(trimethylammonio)phenyl) ester, iodide - 63981-70-4

Specification

CAS No. 63981-70-4
Molecular Formula C13H21IN2O2
Molecular Weight 364.22 g/mol
IUPAC Name [4-ethyl-2-(methylcarbamoyloxy)phenyl]-trimethylazanium;iodide
Standard InChI InChI=1S/C13H20N2O2.HI/c1-6-10-7-8-11(15(3,4)5)12(9-10)17-13(16)14-2;/h7-9H,6H2,1-5H3;1H
Standard InChI Key ITGQHNORHQPLEC-UHFFFAOYSA-N
Canonical SMILES CCC1=CC(=C(C=C1)[N+](C)(C)C)OC(=O)NC.[I-]

Introduction

Structural Characteristics and Molecular Identity

The compound’s structure integrates three distinct functional groups: a methyl carbamate ester, a 2-ethyl-5-substituted phenyl ring, and a trimethylammonium group paired with an iodide counterion. The IUPAC name, [4-ethyl-2-(methylcarbamoyloxy)phenyl]-trimethylazanium; iodide, reflects this arrangement . Key structural features include:

  • Carbamate group: The OC(=O)NC\text{OC(=O)NC} moiety, which confers esterase sensitivity and potential enzyme-binding capabilities.

  • Quaternary ammonium center: The [N+](C)(C)C\text{[N+](C)(C)C} group enhances water solubility and may facilitate ionic interactions in biological systems.

  • Ethyl substituent: Positioned at the phenyl ring’s 4-position, this alkyl group influences steric and electronic properties.

The canonical SMILES string, CCC1=CC(=C(C=C1)[N+](C)(C)C)OC(=O)NC.[I-]\text{CCC1=CC(=C(C=C1)[N+](C)(C)C)OC(=O)NC.[I-]}, and InChIKey (ITGQHNORHQPLEC-UHFFFAOYSA-N\text{ITGQHNORHQPLEC-UHFFFAOYSA-N}) provide unambiguous identifiers for database retrieval .

Synthesis and Purification Strategies

Industrial and laboratory synthesis of this compound likely involves sequential functionalization of the phenyl ring. A proposed pathway includes:

  • Phenyl ring substitution: Introduction of the ethyl group via Friedel-Crafts alkylation or cross-coupling reactions.

  • Trimethylammonium incorporation: Quaternization of an amine intermediate using methyl iodide or similar alkylating agents.

  • Carbamate formation: Reaction of the phenolic oxygen with methyl isocyanate (CH3NCO\text{CH}_3\text{NCO}) or phosgene derivatives.

Continuous flow reactors are noted for optimizing yield and purity in carbamate synthesis, minimizing side reactions such as hydrolysis. Post-synthesis purification typically employs recrystallization from polar aprotic solvents (e.g., acetone-water mixtures) or column chromatography with silica gel stationary phases.

Physicochemical Properties

The compound’s ionic nature and structural complexity dictate its physical and chemical behavior:

PropertyValue/Description
Molecular weight364.22 g/mol
SolubilityHigh in polar solvents (water, methanol)
StabilitySusceptible to hydrolysis under acidic/basic conditions
Melting pointNot reported
logP (partition coefficient)Estimated < 1 due to quaternary ammonium group

The iodide counterion enhances solubility in aqueous media, while the carbamate group’s electrophilicity renders it reactive toward nucleophiles such as water or amines .

Spectroscopic and Analytical Data

Mass spectrometric analysis reveals predicted collision cross sections (CCS) for various adducts:

Adductm/zPredicted CCS (Ų)
[M+H]+238.16759153.4
[M+Na]+260.14953166.1
[M+NH4]+255.19413162.0

These values aid in metabolite identification and structural validation via high-resolution mass spectrometry . Infrared (IR) and nuclear magnetic resonance (NMR) data are absent in available literature, highlighting a gap for future characterization .

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